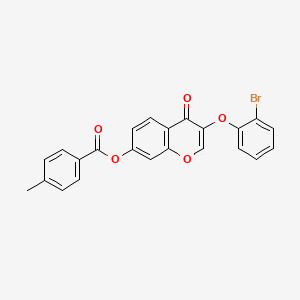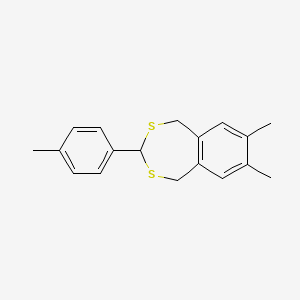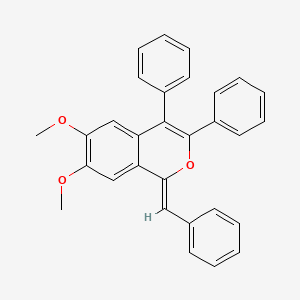![molecular formula C24H18ClNO2S3 B11677925 (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677925.png)
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a chlorophenyl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl thiol with ethylene oxide to form 2-[(4-chlorophenyl)sulfanyl]ethanol. This intermediate is then reacted with 4-formylbenzoic acid to form 4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzaldehyde. Finally, this aldehyde is condensed with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a chlorophenyl sulfanyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C24H18ClNO2S3 |
|---|---|
Peso molecular |
484.1 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18ClNO2S3/c25-18-8-12-21(13-9-18)30-15-14-28-20-10-6-17(7-11-20)16-22-23(27)26(24(29)31-22)19-4-2-1-3-5-19/h1-13,16H,14-15H2/b22-16- |
Clave InChI |
VZISCRFEJZMGPG-JWGURIENSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCSC4=CC=C(C=C4)Cl)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCSC4=CC=C(C=C4)Cl)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11677849.png)
![Ethyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11677854.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11677856.png)
![2-methyl-N'-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11677860.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677880.png)

![5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677897.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677909.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11677911.png)
![[3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11677915.png)
![ethyl (2E)-2-(3-methoxy-4-{[(2-nitrophenyl)sulfonyl]oxy}benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11677917.png)

